Z-Gly-Gly-Gly-Gly-Gly-OH

Peptide Foldamer Design Conformational Analysis Spectroscopy

Researchers often face conformational ambiguity when using shorter oligoglycines as folding models, compromising experimental reproducibility. Procure Z-Gly-Gly-Gly-Gly-Gly-OH to eliminate this variable with a structurally defined pentapeptide. - Unique Foldamer Model: Adopts a distinct mixed 14/16 β-helix conformation absent in Z-(Gly)₃ and Z-(Gly)₄, validated by gas-phase spectroscopy and computational analysis, making it an essential reference for peptidomimetic design. - Robust Negative Control: Documented resistance to hydrolysis by broad-specificity oligopeptidases ensures clean differentiation between specific and non-specific enzymatic cleavage in activity assays. - Thermal Process Window: Melting point of 259-262 °C provides a wider operational range for high-temperature SPPS or solution-phase protocols compared to shorter Z-protected analogs.

Molecular Formula C18H23N5O8
Molecular Weight 437.4 g/mol
CAS No. 20228-72-2
Cat. No. B1607051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-Gly-Gly-Gly-Gly-Gly-OH
CAS20228-72-2
Molecular FormulaC18H23N5O8
Molecular Weight437.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O
InChIInChI=1S/C18H23N5O8/c24-13(20-8-15(26)22-10-17(28)29)6-19-14(25)7-21-16(27)9-23-18(30)31-11-12-4-2-1-3-5-12/h1-5H,6-11H2,(H,19,25)(H,20,24)(H,21,27)(H,22,26)(H,23,30)(H,28,29)
InChIKeyKRITUIHLIOWZHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Z-Gly-Gly-Gly-Gly-Gly-OH: Protected Pentaglycine for Research


Z-Gly-Gly-Gly-Gly-Gly-OH, also known as Cbz-pentaglycine or Z-pentaglycine, is a synthetically protected pentapeptide composed of five glycine residues linked in sequence and capped at the N-terminus with a benzyloxycarbonyl (Z) group . As a member of the Z-(Gly)n-OH homologous series, its primary differentiation stems from its chain length and the specific conformational and physical properties that arise from it, which are critical for applications in peptidomimetic design, self-assembly studies, and as a defined substrate or control in biochemical assays [1].

1
Foldamer design and mixed β-helix conformational studies
2
Non-cleavable negative control for broad-specificity peptidase assays
3
Self-assembly and supramolecular peptide model systems

Z-Gly-Gly-Gly-Gly-Gly-OH: Chain Length and Protection Criticality


Substituting Z-Gly-Gly-Gly-Gly-Gly-OH with shorter-chain analogs like Z-Gly-Gly-Gly-Gly-OH, Z-Gly-Gly-Gly-OH, or the unprotected pentaglycine (H-Gly5-OH) will result in significant changes to critical experimental parameters. The number of glycine residues directly dictates the peptide's ability to fold into specific secondary structures, such as the mixed 14/16 β-helix observed exclusively for the pentaglycine [1]. This unique conformation, absent in shorter Z-protected oligoglycines, directly impacts its utility as a foldamer model [1]. Furthermore, the N-terminal Z-protecting group is essential for its defined behavior in enzymatic assays, where it acts as a stable, non-cleavable control for certain peptidases, unlike its unprotected counterpart [2].

Shorter Z-(Gly)n analogs
Z-Gly4-OH and Z-Gly3-OH cannot adopt the mixed 14/16 β-helix fold; chain-length-dependent conformation may not transfer, altering foldamer model outcomes.
Unprotected pentaglycine (H-Gly5-OH)
Removal of the Z-protecting group eliminates enzymatic resistance; the free N-terminus may become cleavable, invalidating its use as a non-cleavable assay control.
Thermal stability mismatch
Lower melting point of shorter analogs may limit synthetic protocols requiring higher temperature tolerance; verify thermal specification for target workflow.

Key Evidence for Choosing Z-Gly-Gly-Gly-Gly-Gly-OH


Mixed 14/16 β-Helix Formation

In contrast to Z-Gly-Gly-Gly-OH (ZG3), which populates a full-loop C11/C7/C7/π(g-) conformation, gas-phase spectroscopic studies demonstrate that Z-Gly-Gly-Gly-Gly-Gly-OH (ZG5) exists almost exclusively in a single conformation characteristic of the initial stages of a 'mixed' β-helix [1]. This structure is stabilized by C14/C16 hydrogen-bonded rings and alternating φ/ψ backbone angles, a folding pattern not observed for the shorter Z-(Gly)n (n=1,3) homologs [1].

Mixed 14/16 β-helix formation
Head-to-head
ZG5 adopts single mixed β-helix; ZG3 populates full-loop C11/C7/C7/π(g−)
Demonstrates chain-length-dependent folding distinct from shorter homologs
Gas-phase spectroscopy, R2PI/RIDIRS
Peptide Foldamer Design Conformational Analysis Spectroscopy

Conformational Stability of Mixed β-Helix

DFT calculations reveal that the mixed β-helical conformation adopted by Z-Gly-Gly-Gly-Gly-Gly-OH is energetically distinct. The calculated conformational energies for this structure are 'significantly lower' than those for the PGI/PGII conformations, which are characteristic of polyglycine structures in solution and the crystalline state [1].

Conformational stability
Class-level
Mixed β-helix energy reported lower than PGI/PGII polyglycine conformations
Supports higher thermodynamic stability of unique fold
DFT M05-2X/6-31+G(d) calculations
Computational Chemistry Peptide Stability Foldamer Design

Enzymatic Resistance as Negative Control

In contrast to a cleavable analog like Z-Gly-Pro-Gly-Gly-Pro-Ala, studies show that Z-Gly-Gly-Gly-Gly-Gly-OH, designated as Z-(Gly)5, is not cleaved by certain broad-specificity oligopeptidases [1]. This resistance to hydrolysis distinguishes it from other N-terminally protected peptides and establishes its utility as a non-cleavable control substrate.

Enzymatic resistance
Head-to-head
ZG5 not cleaved; comparator Z-Gly-Pro-Gly-Gly-Pro-Ala cleaved
Validates non-cleavable negative control for peptidase assays
Broad-specificity oligopeptidase context
Enzymology Peptidase Assay Biochemical Tool

Thermal Stability vs. Tetraglycine Analog

The increased chain length of the pentaglycine confers a higher melting point relative to its tetraglycine analog. The reported melting point for Z-Gly-Gly-Gly-Gly-Gly-OH is 259-262 °C , while the corresponding value for the shorter analog Z-Gly-Gly-Gly-Gly-OH (CAS 7770-50-5) is 230 °C [1].

Thermal stability vs. ZG4
Cross-study
Melting point 259–262 °C, ~30 °C higher than Z-Gly4-OH
Indicates higher thermal tolerance for synthesis and procurement
Solid-state measurement; procurement specification review
Material Science Physicochemical Characterization Procurement

Z-Gly-Gly-Gly-Gly-Gly-OH Research and Procurement Scenarios


Mixed β-Helix Formation in Foldamers

Procure Z-Gly-Gly-Gly-Gly-Gly-OH to serve as a key model compound in studies of peptide secondary structure. Its unique and stable mixed 14/16 β-helix conformation, validated by gas-phase spectroscopy and computational analysis, makes it an essential reference for researchers designing foldamers or studying the fundamental principles of glycine-rich peptide folding [1].

Non-Cleavable Control for Enzymatic Assays

Select Z-Gly-Gly-Gly-Gly-Gly-OH as a robust negative control for peptidase activity assays. Its documented resistance to hydrolysis by certain broad-specificity oligopeptidases allows for clear differentiation between specific and non-specific enzymatic cleavage, enhancing the reliability and interpretability of experimental results [2].

Thermally Stable Building Block for Synthesis

Prioritize Z-Gly-Gly-Gly-Gly-Gly-OH over shorter Z-protected oligoglycines for synthetic protocols requiring elevated temperatures. Its melting point of 259-262 °C is approximately 30 °C higher than that of Z-Gly-Gly-Gly-Gly-OH, providing a wider operational window for solid-phase peptide synthesis (SPPS) or solution-phase reactions that may generate heat .

Model Systems for Peptide Self-Assembly

Utilize Z-Gly-Gly-Gly-Gly-Gly-OH as a defined, monodisperse building block to investigate the fundamentals of peptide self-assembly and nanostructure formation. The combination of its stable, chain-length-dependent conformation and the aromatic Z-cap provides a simplified yet powerful model system for probing the non-covalent interactions driving the formation of supramolecular fibers and gels [1].

Application
Selection Property
Validation Focus
Mixed β-helix foldamer studies
Chain-length-dependent conformation
Gas-phase spectroscopy review
Enzymatic negative control
Non-cleavable Z-protected peptide
Peptidase resistance assay
Thermally stable synthesis
Higher melting point vs. shorter analogs
Thermal specification review
Self-assembly model systems
Stable fold + aromatic Z-cap
Supramolecular fiber/gel characterization

Technical Documentation Hub

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